6-Methyl-1,6-diazaspiro[3.4]octan-2-one is a bicyclic compound notable for its spirocyclic structure that incorporates two nitrogen atoms within its ring system. This unique configuration contributes to its intriguing chemical properties and potential biological activities. The molecular formula of 6-Methyl-1,6-diazaspiro[3.4]octan-2-one is , and it has a molecular weight of approximately 154.21 g/mol .
The synthesis of 6-Methyl-1,6-diazaspiro[3.4]octan-2-one can be achieved through several synthetic routes. One effective method involves the annulation of cyclopentane rings, utilizing readily available starting materials and conventional chemical transformations .
The molecular structure of 6-Methyl-1,6-diazaspiro[3.4]octan-2-one features a spirocyclic framework where two nitrogen atoms are integrated into the bicyclic system. The structural representation highlights the unique arrangement of carbon and nitrogen atoms that contribute to its chemical behavior .
6-Methyl-1,6-diazaspiro[3.4]octan-2-one is involved in various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for 6-Methyl-1,6-diazaspiro[3.4]octan-2-one involves its interaction with biological systems, particularly as a building block in organic synthesis. Research indicates that derivatives of this compound can exhibit diverse biological activities, including potential applications in medicinal chemistry .
6-Methyl-1,6-diazaspiro[3.4]octan-2-one has significant potential in scientific research, particularly in:
The synthesis of 6-methyl-1,6-diazaspiro[3.4]octan-2-one and its analogs demands precise strategies to address the inherent challenges of spirocyclic core assembly and selective functionalization. This section details key methodologies enabling efficient access to this pharmacologically significant scaffold.
The construction of the spiro[3.4]octane framework relies on innovative cyclization approaches that leverage ring strain and transition-metal catalysis. Strain-release-driven spirocyclization using bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful technique. As demonstrated by Schmidt et al., scandium triflate (Sc(OTf)₃ catalyzes the annulation between BCBs and C,N-cyclic azomethine imines in dichloroethane, yielding 6,7-diazaspiro[3.4]octanes in high yields (up to 87%) [4]. This method capitalizes on the 64 kcal/mol ring strain of BCBs, where Lewis acid activation generates a carbanionic intermediate that undergoes intramolecular nucleophilic substitution.
Alternative routes include acid-catalyzed condensations between 3-oxetanone and β-amino nitriles, providing spirocyclic cores with excellent diastereoselectivity (>20:1 dr) [10]. Horner-Wadsworth-Emmons olefination of N-Boc-azetidin-3-one, followed by a [3+2] cycloaddition with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, delivers functionalized 2,6-diazaspiro[3.4]octane esters in 56% yield [2]. The choice of method depends on the required substitution pattern and scalability needs, with BCB-based approaches offering superior functional group tolerance.
Table 1: Comparison of Spirocyclic Core Assembly Methods
Method | Catalyst/Conditions | Key Intermediate | Yield Range | Diastereoselectivity |
---|---|---|---|---|
Strain-release spirocyclization | Sc(OTf)₃, DCE, rt | Bicyclo[1.1.0]butane | 53–87% | 1.3:1 to 2.0:1 dr |
Acid-catalyzed condensation | HCl, EtOH, reflux | 3-Oxetanone + β-amino nitrile | 68–92% | >20:1 dr |
[3+2] Cycloaddition | LiF, THF, 80°C | Azetidinone-derived ester | 56% | Single isomer |
The lactam nitrogen (N1-position) of 6-methyl-1,6-diazaspiro[3.4]octan-2-one serves as a critical handle for diversification. Regioselective N-functionalization is achieved through transient protection strategies or kinetic control. Acylation of the sterically accessible N1-position is favored over the tertiary N6-nitrogen, enabling the installation of nitrofuranoyl "warhead" groups using carbonyldiimidazole (CDI)-mediated couplings in >75% yield [2].
Sulfonylation exhibits exceptional regiocontrol: Benzyl-protected derivatives undergo selective N1-sulfonylation with arylsulfonyl chlorides in dichloromethane, followed by hydrogenolytic deprotection to afford N1-sulfonyl analogs without competing N6-reactivity [2] [9]. Alkylation requires careful optimization; employing silver(I) oxide as a base with alkyl iodides in acetonitrile achieves >95% N1-selectivity due to the lower steric hindrance and enhanced nucleophilicity of the lactam nitrogen [8].
Table 2: Regioselective N1-Functionalization Approaches
Reaction Type | Reagents/Conditions | Key Product | Yield | Regioselectivity (N1:N6) |
---|---|---|---|---|
Acylation | 5-Nitro-2-furoic acid, CDI, THF | N1-(5-Nitrofuroyl) lactam | 56–78% | >99:1 |
Sulfonylation | 4-Toluenesulfonyl chloride, DCM | N1-Ts-6-methyl diazaspirooctanone | 63–85% | >99:1 |
Alkylation | Methyl iodide, Ag₂O, MeCN, 60°C | N1-Methyl-6-methyl diazaspirooctanone | 89% | 95:5 |
Solid-phase synthesis dramatically accelerates the production of 6-methyl-1,6-diazaspiro[3.4]octan-2-one libraries. Wang-resin immobilized precursors enable scaffold diversification through "catch-and-release" protocols [4]. The sequence involves:
This approach facilitated the synthesis of 24 analogs in 48 hours, including compounds bearing triazole, oxazole, and sulfonamide functionalities [4] [9]. Crucially, the tert-butoxycarbonyl (Boc) group on the N6-nitrogen remains stable during resin cleavage with 20% TFA, demonstrating orthogonal protection compatibility.
Fluorination enhances blood-brain barrier (BBB) penetration and metabolic stability, making it essential for CNS-targeting derivatives of 6-methyl-1,6-diazaspiro[3.4]octan-2-one. Two primary strategies are employed:
Fluoro-analogs exhibit improved in vitro BBB permeability (PAMPA assay Pe values: 8.7 × 10⁻⁶ cm/s vs. 5.2 × 10⁻⁶ cm/s for non-fluorinated parent) due to increased lipophilicity (cLogP +0.8) without compromising solubility [10]. The 7-fluorinated derivative demonstrated 3-fold enhanced exposure in rodent brain tissue compared to its non-fluorinated counterpart, validating fluorination as a critical bioisosteric strategy.
Table 3: Fluorinated Derivatives and Key Properties
Fluorination Method | Compound Structure | cLogP | PAMPA Pe (×10⁻⁶ cm/s) | Brain:Plasma Ratio (Mice) |
---|---|---|---|---|
Direct C–H (Selectfluor®) | 7-Fluoro-6-methyl analog | 1.2 | 8.7 | 0.85 |
Deoxyfluorination (Deoxo-Fluor®) | 3-Fluoroazetidinyl-spiro derivative | 2.1 | 12.3 | 1.42 |
Isotopic ([¹⁸F]) | 7-[¹⁸F]Fluoro-6-methyl analog | 1.2 | N/A | PET uptake: 4.2 %ID/g |
Compounds Mentioned in Article
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6